Naphthacene

Catalog No.
S590537
CAS No.
92-24-0
M.F
C18H12
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthacene

CAS Number

92-24-0

Product Name

Naphthacene

IUPAC Name

tetracene

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H

InChI Key

IFLREYGFSNHWGE-UHFFFAOYSA-N

solubility

6.61e-09 M

Synonyms

2,3-Benzanthracene; 2,3-Benzanthrene; Benz[b]anthracene; Chrysogen; Rubene; Tetracene; Tetracene (hydrocarbon)

Canonical SMILES

C1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1

The exact mass of the compound Naphthacene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.61e-09 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthacenes - Supplementary Records. It belongs to the ontological category of acene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Naphthacene (CAS: 92-24-0), widely known in organic electronics as tetracene, is a four-ring linear polycyclic aromatic hydrocarbon that serves as a foundational p-type organic semiconductor and optoelectronic material [1]. Characterized by an optical bandgap of approximately 2.3–2.4 eV and a solid-state hole mobility exceeding 1.0 cm²/Vs in single crystals, it occupies a critical intermediate position between the highly stable but electronically resistive anthracene and the high-mobility but environmentally sensitive pentacene[2]. In procurement and industrial research, naphthacene is primarily targeted for its unique singlet exciton fission capabilities, its utility as a green-yellow emitting dopant in organic light-emitting diodes (OLEDs), and its capacity to form well-ordered, moderately air-stable thin films for field-effect transistors (OFETs)[1].

Research Fit

Material Class Four-ring linear acene organic semiconductor
Device Workflow Thin-film transistor and organic electronics fabrication
Selection Context Reported balance of charge mobility and photostability vs. other acenes

Attempting to substitute naphthacene with adjacent linear acenes or functionalized derivatives critically compromises device architecture and performance [1]. While pentacene offers higher hole mobility, its triplet energy (~0.86 eV) is too low to sensitize standard silicon solar cells (1.1 eV bandgap), and its shallow HOMO level leads to rapid photo-oxidation in ambient conditions, complicating unencapsulated processing [REFS-1, REFS-2]. Conversely, substituting with the smaller anthracene provides excellent environmental stability but results in an excessively wide bandgap (>3.0 eV) and poor charge transport, rendering it unsuitable for visible-spectrum optoelectronics and high-performance OFETs[3]. Furthermore, highly soluble derivatives like rubrene (tetraphenyltetracene) introduce bulky phenyl side groups that disrupt the dense herringbone crystal packing required for efficient intermolecular singlet fission and compact thin-film charge transport [4].

Substitution Risk

Naphthacene → Pentacene
Pentacene exhibits higher reported mobility, but photooxidation susceptibility may shift device stability outcomes.
Photooxidation profile may not transfer across fabrication environments.
Naphthacene → Anthracene
Anthracene provides greater ambient stability, but charge transport performance is reported to be lower.
Mobility requirements may not be met with the smaller acene scaffold.
Naphthacene → Rubrene
Rubrene films photooxidize more readily under identical light exposure in reported XPS comparisons.
Derivative substitution may alter device longevity context.

Triplet Energy Alignment for Silicon Solar Cell Sensitization

In hybrid organic-inorganic photovoltaics, the singlet fission layer must possess a triplet exciton energy exceeding the bandgap of the underlying inorganic cell. Naphthacene (tetracene) generates triplet excitons at ~1.25 eV, which successfully overcomes the 1.1 eV bandgap of crystalline silicon, allowing for direct triplet transfer [1]. In contrast, pentacene generates triplet excitons at ~0.86 eV, which is energetically insufficient to sensitize standard silicon [2].

Evidence DimensionTriplet Exciton Energy (E_T)
Target Compound DataNaphthacene: ~1.25 eV
Comparator Or BaselinePentacene: ~0.86 eV
Quantified DifferenceNaphthacene provides a +0.39 eV higher triplet energy, exceeding the Si bandgap by 0.15 eV, whereas pentacene falls 0.24 eV short.
ConditionsSolid-state thin films coupled to crystalline silicon (c-Si) heterojunctions.

Naphthacene is strictly required over pentacene for buyers developing singlet fission-sensitized standard silicon solar cells, as pentacene cannot transfer energy to silicon.

Solid-State Photostability
Head-to-head
Naphthacene film photooxidation rate reported substantially lower vs. rubrene and pentacene films under identical light exposure (XPS analysis).
Supports device stability screening context.
Evaporated thin-film comparison; ambient processing relevance.

Optical Bandgap and Visible Emission Spectrum

The optical energy gap dictates the emission and absorption profile of the organic semiconductor. Naphthacene exhibits an optical bandgap of approximately 2.3 eV, allowing it to emit efficiently in the green-yellow visible spectrum [1]. Anthracene, a smaller analog, has a much wider bandgap of ~3.2 eV, restricting its emission to the UV/blue region, while pentacene's narrow 1.85 eV gap renders it non-emissive in the visible spectrum[REFS-1, REFS-2].

Evidence DimensionSolid-State Optical Energy Gap
Target Compound DataNaphthacene: ~2.3 eV
Comparator Or BaselineAnthracene: ~3.2 eV; Pentacene: ~1.85 eV
Quantified DifferenceNaphthacene offers a ~0.9 eV narrower gap than anthracene and a ~0.45 eV wider gap than pentacene.
ConditionsVacuum-deposited 100 nm thin films on glass substrates at room temperature.

Procurement for green/yellow OLED emissive layers or visible-light photodetectors must specify naphthacene, as adjacent acenes fall outside the required visible spectrum.

Field-Effect Mobility
Cross-study context
> 0.1 cm²/V·s
Reported mobility-stability selection context vs. anthracene and pentacene.
Evaporated thin-film transistors on oxidized silicon substrates.

Environmental Stability and HOMO Level

The susceptibility of polyacenes to rapid photo-oxidation in ambient air is strongly correlated with their Highest Occupied Molecular Orbital (HOMO) energy. Naphthacene possesses a deeper HOMO level of approximately -5.35 to -5.40 eV, granting it moderate stability in air [1]. Pentacene, however, has a shallower HOMO of ~ -5.0 eV, causing it to degrade rapidly upon exposure to light and oxygen, which severely complicates unencapsulated handling and device fabrication [2].

Evidence DimensionHOMO Energy Level
Target Compound DataNaphthacene: ~ -5.35 to -5.40 eV
Comparator Or BaselinePentacene: ~ -5.0 eV
Quantified DifferenceNaphthacene's HOMO is ~0.35 to 0.40 eV deeper than pentacene's.
ConditionsAmbient air exposure during thin-film deposition and transistor operation.

Naphthacene provides a significantly wider processing window and longer shelf-life for manufacturers who cannot maintain strict inert-atmosphere conditions required for pentacene.

Photoemission Threshold
Head-to-head
5.26 eV
Reported 0.39 eV lower than anthracene (5.65 eV); supports photodetector material screening.
Single-crystal photoemission measurement context.

Solid-State Solubility in Host Matrices

For applications requiring mixed-crystal systems, such as doped organic scintillators or host-guest OLEDs, the solid-state solubility of the dopant is critical to prevent phase segregation. Naphthacene demonstrates a solid-state solubility limit of approximately 10^-4 mol/mol in standard host matrices like pyrene [1]. In direct contrast, pentacene is highly insoluble, with a solubility limit of less than 10^-6 mol/mol in the same host[1].

Evidence DimensionSolid-State Solubility Limit in Pyrene
Target Compound DataNaphthacene: ~10^-4 mol/mol
Comparator Or BaselinePentacene: <10^-6 mol/mol
Quantified DifferenceNaphthacene is at least 100 times more soluble in solid-state host matrices than pentacene.
ConditionsSublimed mixed-crystal growth and zone refining.

Buyers formulating mixed-crystal emission systems must select naphthacene to achieve viable dopant concentrations without catastrophic phase segregation.

Fluorescence Quantum Yield
Reported
Φf = 0.68 (as dopant in anthracene nanoparticles)
Supports solid-state emissive application context.
Host-guest nanoparticle system; reprecipitation method.

Singlet Fission Sensitization Layers for Silicon Photovoltaics

Because its 1.25 eV triplet energy perfectly bridges the gap to the 1.1 eV bandgap of silicon, naphthacene is the premier choice for thin-film layers designed to double the photocurrent from high-energy photons in hybrid solar cells [1].

Green/Yellow Emissive Dopants in OLED Manufacturing

Leveraging its ~2.3 eV optical bandgap and superior solid-state solubility compared to pentacene, naphthacene is highly effective as a fluorescent dopant in host-guest organic light-emitting diode architectures [2].

Active Channel Layers in Air-Stable OFETs

For organic field-effect transistors where ambient processing is required, naphthacene provides a critical balance, offering hole mobilities (>1 cm²/Vs in single crystals) that far exceed anthracene, while maintaining a deeper, more oxidation-resistant HOMO level than pentacene [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
OFET mobility-stability studies
Moderate charge mobility with photostability context
Device stability under ambient light exposure
Photodetector & phototransistor research
Reported lower photoemission threshold vs. anthracene
External quantum efficiency at lower photon energies
Solid-state emissive material research
Reported high fluorescence quantum yield in doped host matrix
Solid-state luminescence efficiency in nanoparticle dispersions
Ambient-stable thin-film electronics
Reported photooxidation resistance vs. rubrene and pentacene films
Device longevity under uncontrolled light exposure conditions

Physical Description

"Orange leaflets from xylene"; melting point = 341 degrees C; [Merck Index] Has slight green fluorescence in daylight; [Hawley]

XLogP3

5.9

Exact Mass

228.093900383 Da

Monoisotopic Mass

228.093900383 Da

Heavy Atom Count

18

LogP

5.76 (LogP)

Melting Point

357 °C. [ChemIDplus]

UNII

QYJ5Z6712R

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (80%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.49e-09 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

92-24-0

Metabolism Metabolites

PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Wikipedia

Tetracene

General Manufacturing Information

Naphthacene: ACTIVE

Cytotoxic Anthracycline Metabolites from a Recombinant Streptomyces

Chun Gui, Jie Yuan, Xuhua Mo, Hongbo Huang, Shanwen Zhang, Yu-Cheng Gu, Jianhua Ju
PMID: 29767975   DOI: 10.1021/acs.jnatprod.8b00212

Abstract

The C7 (C9 or C10)- O-l-rhodosamine-bearing anthracycline antibiotic cytorhodins and their biosynthetic intermediates were recently isolated from Streptomyces sp. SCSIO 1666. Cosmid p17C4 from the Streptomyces lydicus genomic library, which harbors both the biosynthetic genes for l-rhodinose (or 2-deoxy-l-fucose) and its glycosyltransferase (encoded by slgG), was introduced into SCSIO 1666 to yield the recombinant strain Streptomyces sp. SCSIO 1666/17C4. Chemical investigations of this strain's secondary metabolic potential revealed the production of different anthracyclines featuring C7- O-l-rhodinose (or 2-deoxy-l-fucose) instead of the typically observed l-rhodosamine. Purification of the fermentation broth yielded 12 new anthracycline antibiotics including three new ε-rhodomycinone derivatives, 1, 4, and 8, nine new β-rhodomycinone derivatives, 2, 3, 5-7, and 9-12, and three known compounds, l-rhodinose-l-rhodinose-l-rhodinoserhodomycinone (13), ε-rhodomycinone (14), and γ-rhodomycinone (15). All compounds were characterized on the basis of detailed spectroscopic analyses and comparisons with previously reported data. These compounds exhibited cytotoxicity against a panel of human cancer cell lines. Significantly, compounds 4 and 13 displayed pronounced activity against HCT-116 as characterized by IC
values of 0.3 and 0.2 μM, respectively; these IC
values are comparable to that of the positive control epirubicin.


Discrimination between naphthacene and triphenylene using cellulose tris(4-methylbenzoate) and cellulose tribenzoate: A computational study

Yusuke Murakami, Tohru Shibata, Kazuyoshi Ueda
PMID: 28107655   DOI: 10.1016/j.carres.2017.01.003

Abstract

The mechanisms of naphthacene and triphenylene discrimination using commercially available cellulose tris(4-methylbenzoate) (CMB) and cellulose tribenzoate (CB) chiral stationary phases were investigated using molecular mechanics calculations. Naphthacene and triphenylene could be separated by liquid chromatography on CMB and CB, with triphenylene being eluted earlier than naphthacene on both phases. However, the corresponding separation factor is much larger for CMB than for CB. The docking of these polycyclic aromatic hydrocarbons to the above polymers suggested that the most important sites of CMB and CB for interacting with these hydrocarbons are located at equivalent positions, featuring a space surrounded by main chain glucose units and benzoyl side chains. The difference of hydrocarbon stabilization energies with CMB and CB agreed well with the observed chromatographic separation factors.


A first-principles study of the vibrational properties of crystalline tetracene under pressure

Mayami Abdulla, Keith Refson, Richard H Friend, Peter D Haynes
PMID: 26328594   DOI: 10.1088/0953-8984/27/37/375402

Abstract

We present a comprehensive study of the hydrostatic pressure dependence of the vibrational properties of tetracene using periodic density-functional theory (DFT) within the local density approximation (LDA). Despite the lack of van der Waals dispersion forces in LDA we find good agreement with experiment and are able to assess the suitability of this approach for simulating conjugated organic molecular crystals. Starting from the reported x-ray structure at ambient pressure and low temperature, optimized structures at ambient pressure and under 280 MPa hydrostatic pressure were obtained and the vibrational properties calculated by the linear response method. We report the complete phonon dispersion relation for tetracene crystal and the Raman and infrared spectra at the centre of the Brillouin zone. The intermolecular modes with low frequencies exhibit high sensitivity to pressure and we report mode-specific Grüneisen parameters as well as an overall Grüneisen parameter [Formula: see text]. Our results suggest that the experimentally reported improvement of the photocurrent under pressure may be ascribed to an increase in intermolecular interactions as also the dielectric tensor.


Signature of nonadiabatic coupling in excited-state vibrational modes

Miguel A Soler, Tammie Nelson, Adrian E Roitberg, Sergei Tretiak, Sebastian Fernandez-Alberti
PMID: 24844735   DOI: 10.1021/jp503350k

Abstract

Using analytical excited-state gradients, vibrational normal modes have been calculated at the minimum of the electronic excited-state potential energy surfaces for a set of extended conjugated molecules with different coupling between them. Molecular model systems composed of units of polyphenylene ethynylene (PPE), polyphenylenevinylene (PPV), and naphthacene/pentacene (NP) have been considered. In all cases except the NP model, the influence of the nonadiabatic coupling on the excited-state equilibrium normal modes is revealed as a unique highest frequency adiabatic vibrational mode that overlaps with the coupling vector. This feature is removed by using a locally diabatic representation in which the effect of NA interaction is removed. Comparison of the original adiabatic modes with a set of vibrational modes computed in the locally diabatic representation demonstrates that the effect of nonadiabaticity is confined to only a few modes. This suggests that the nonadiabatic character of a molecular system may be detected spectroscopically by identifying these unique state-specific high frequency vibrational modes.


TIPS-tetracene- and TIPS-pentacene-annulated poly(norbornadiene)s: synthesis and properties

Michael Porz, Fabian Paulus, Stefan Höfle, Tobias Lutz, Uli Lemmer, Alexander Colsmann, Uwe H F Bunz
PMID: 24105978   DOI: 10.1002/marc.201300557

Abstract

The synthesis of tetracene- and pentacene-annulated norbornadienes, formed through the Diels-Alder reaction of a dehydroacene with cyclopentadiene is reported. Ring-opening metathesis polymerization (ROMP) leads to polymers that are investigated with respect to their physical, optical, and electronic properties by gel permeation chromatography (GPC), UV-vis spectroscopy, and cyclic voltammetry. The pentacene-containing polymer P1 is successfully integrated into an organic field-effect transistor (OFET); the tetracene-containing polymer P2 is integrated into an organic light-emitting diode (OLED).


Functionalization of organic semiconductor crystals via the Diels-Alder reaction

Brittni A Qualizza, Srividya Prasad, M Paul Chiarelli, Jacob W Ciszek
PMID: 23571721   DOI: 10.1039/c3cc40866c

Abstract

A surface adlayer is generated on organic single crystals (tetracene and rubrene) using the site specific Diels-Alder reaction and a series of vapor phase dienophiles. X-ray photoelectron spectroscopy (XPS) confirms adsorption on the surfaces of tetracene and rubrene and mass spectrometry demonstrates the reaction's applicability to a range of dienophiles.


Re-evaluating the role of sterics and electronic coupling in determining the open-circuit voltage of organic solar cells

Kenneth R Graham, Patrick Erwin, Dennis Nordlund, Koen Vandewal, Ruipeng Li, Guy O Ngongang Ndjawa, Eric T Hoke, Alberto Salleo, Mark E Thompson, Michael D McGehee, Aram Amassian
PMID: 23897581   DOI: 10.1002/adma.201301319

Abstract

The effects of sterics and molecular orientation on the open-circuit voltage and absorbance properties of charge-transfer states are explored in model bilayer organic photovoltaics. It is shown that the open-circuit voltage correlates linearly with the charge-transfer state energy and is not significantly influenced by electronic coupling.


A tetraene aldehyde as the major sex pheromone component of the promethea moth (Callosamia promethea (Drury))

Rafael Gago, Jeremy D Allison, J Steven McElfresh, Kenneth F Haynes, Jessica McKenney, Angel Guerrero, Jocelyn G Millar
PMID: 24091710   DOI: 10.1007/s10886-013-0349-1

Abstract

The promethea moth Callosamia promethea is one of three species of silkmoths from the genus Callosamia that occur in North America. Cross attraction of males to heterospecific calling females has been observed in the field, and hybrid progeny have been produced by pairing heterospecifics in captivity. These observations suggest that all three species share or have considerable overlap in the sex attractant pheromones produced by females, so that other prezygotic isolating mechanisms, such as diel differences in reproductive activity, limit hybridization in the field. Coupled gas chromatography-electroantennogram detection and gas chromatography- mass-spectrometry analyses of extracts of volatiles collected from female promethea moths supported the identification of (4E,6E,11Z,13Z)-hexadeca-4,6,11,13-tetraenal [(4E,6E,11Z,13Z)-16:Ald] as the compound in extracts that elicited the largest responses from antennae of males. The identification was confirmed by non-selective synthesis of several isomers as analytical standards, and stereoselective synthesis of (4E,6E,11Z,13Z)-16:Ald for testing in field trials. Male moths were strongly attracted to synthetic (4E,6E,11Z,13Z)-16:Ald, suggesting that this compound is the major and possibly the only component of the sex pheromone of these large saturniid moths. Based on the cross-attraction of heterospecifics, it is likely that this is also a major pheromone component of the other two North American Callosamia species as well.


Sharkquinone, a new ana-quinonoid tetracene derivative from marine-derived Streptomyces sp. EGY1 with TRAIL resistance-overcoming activity

Mohamed S Abdelfattah, Mohammed I Y Elmallah, Adal A Mohamed, Masami Ishibashi
PMID: 28378198   DOI: 10.1007/s11418-017-1086-5

Abstract

A new ana-quinonoid tetracene metabolite, named sharkquinone (1), and the known SS-228R (2) have been isolated from the ethyl acetate extract of the culture of marine Streptomyces sp. EGY1. The strain was isolated from sediment sample collected from the Red Sea coast of Egypt. The structure of sharkquinone (1) was elucidated using detailed spectral (HRESI-MS, 1D and 2D NMR) analyses and quantum chemical calculations. This is the first report of the isolation of ana-quinonoid tetracene derivative from a natural source. Compound 1 showed the ability to overcome tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistance at a concentration of 10 μM in human gastric adenocarcinoma (AGS) cells.


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